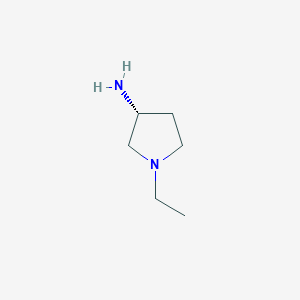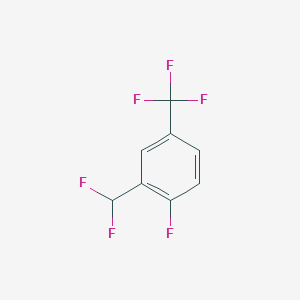
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4F6 and its molecular weight is 214.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Properties
Studies have explored the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These studies reveal that these compounds exhibit unique fluorescence spectra and quenching behaviors when exposed to various wavelengths and pressures, demonstrating their potential in photochemical applications (Al-ani, 1973).
Fluorination Processes
Research into the fluorination of similar compounds shows the production of aromatic products under specific conditions, providing insights into potential pathways for the synthesis and modification of this compound (Parsons, 1972).
Applications in Synthesis
An efficient two-step method for synthesizing benzoheteroles using compounds similar to this compound has been developed. This method is instrumental in synthesizing various organofluorine compounds, which are crucial in pharmaceutical and agrochemical applications (Ishibashi, Fujita, & Ichikawa, 2022).
Polymer Synthesis
Research has successfully synthesized novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could include derivatives of this compound. These polymers demonstrate exceptional thermal stability and solubility, making them suitable for various industrial applications (Liaw et al., 2007).
Photoredox Catalysis
Studies on photoredox catalysis highlight the significance of trifluoromethyl and difluoromethyl groups in various chemical reactions. These groups, which are structurally related to this compound, are pivotal in developing new fluoromethylation protocols for different chemical structures, essential in organic chemistry (Koike & Akita, 2016).
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The mode of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent . This is achieved by base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favored cyclization of an aminoisobutyric acid (Aib) derivative .
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups . Difluoromethyl or fluoromethyl substituents are more metabolically and environmentally degradable .
Analyse Biochimique
Biochemical Properties
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially leading to the formation of reactive intermediates . Additionally, the compound’s interactions with proteins involved in cell signaling pathways, such as kinases and phosphatases, can modulate their activity and impact downstream cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell surface receptors can trigger signaling cascades that lead to changes in gene expression profiles . Moreover, the compound’s impact on mitochondrial function can affect cellular energy metabolism, leading to alterations in ATP production and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, the compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In in vitro studies, the compound has shown a dose-dependent impact on cell growth and metabolic activity, highlighting the importance of monitoring its concentration and exposure duration.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s impact on physiological parameters becomes significant beyond a certain dosage. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with cellular components. The presence of fluorine atoms in the compound’s structure can influence its metabolic stability and resistance to enzymatic degradation. Additionally, the compound’s interaction with cofactors, such as NADPH and FAD, plays a crucial role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its passive diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that modulate its cellular uptake and distribution. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its presence in the mitochondria can influence mitochondrial function and energy metabolism, while its localization in the nucleus can affect gene expression and chromatin structure. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity.
Propriétés
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPZRWGKUXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673323 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-37-8 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
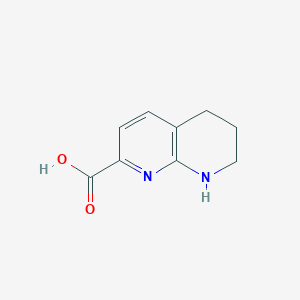
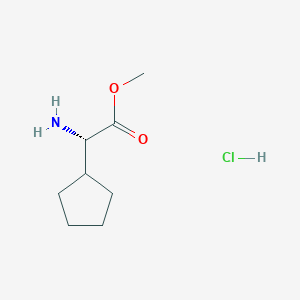
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)

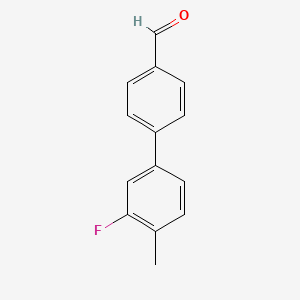
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
